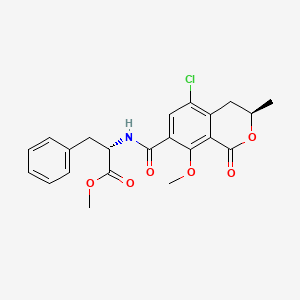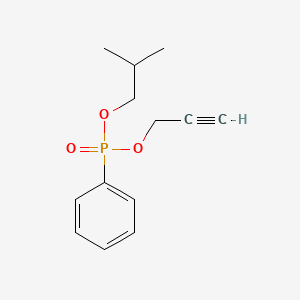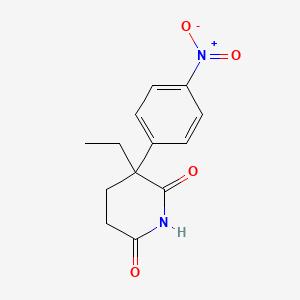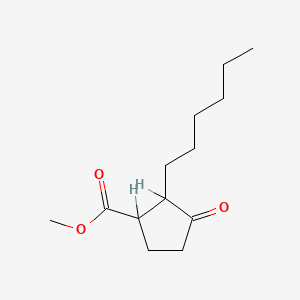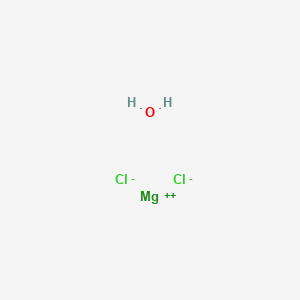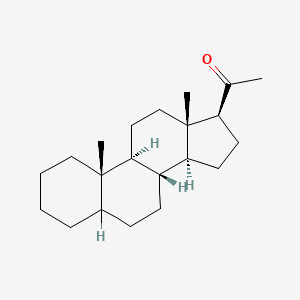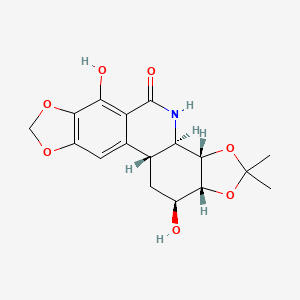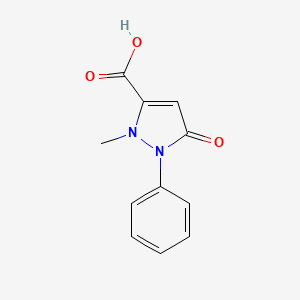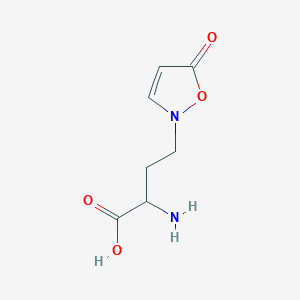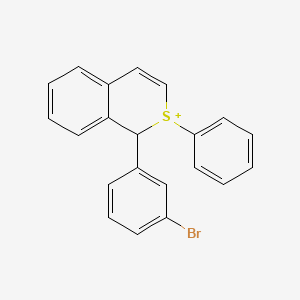
(S)-Mandelonitrile
Descripción general
Descripción
Synthesis Analysis
Enzymatic methods are increasingly employed for the enantiopure synthesis of (S)-Mandelonitrile, leveraging hydroxynitrile lyases (HNLs) due to their high stereoselectivity and environmentally benign nature. Asif and Bhalla (2017) demonstrated the synthesis of enantiopure (S)-Mandelonitrile using HNL from wild apricot (Prunus armeniaca L.) in an aqueous/organic biphasic system, achieving over 99% enantiomeric excess (ee) (Asif & Bhalla, 2017).
Molecular Structure Analysis
The molecular structure of (S)-Mandelonitrile features a chiral center, which is crucial for its enantiomeric specificity. Techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are instrumental in characterizing its structure and purity. Fenselau et al. (1977) used these methods to analyze synthesized Mandelonitrile beta-glucuronide, a related compound, affirming the importance of structure analysis in understanding the compound's properties and reactivity (Fenselau et al., 1977).
Aplicaciones Científicas De Investigación
Biocatalytic Production
(S)-Mandelonitrile is a key compound in biocatalytic processes. Martínková and Křen (2018) explain that it is used for the production of optically pure mandelic acids and analogues, which are crucial in pharmaceutical chemistry and as chiral resolving agents. The enzymatic synthesis of these compounds often involves nitrilase-catalyzed hydrolysis, a process characterized by high product concentrations and enantioselectivities. They note the lack of a comparable process for (S)-mandelic acids, but highlight the potential of coupling S-selective cyanation of benzaldehyde with enantioretentive hydrolysis of (S)-mandelonitrile for production of (S)-acid or (S)-amide (Martínková & Křen, 2018).
Mandelonitrile Lyase Studies
Kuroki and Conn (1989) focused on mandelonitrile lyase, which catalyzes the dissociation of (S)-mandelonitrile into benzaldehyde and hydrogen cyanide. They discovered a unique lyase in Ximenia americana that doesn’t appear to be a flavoprotein, unlike those from Prunus species. This lyase exhibits specific activity toward (S)-mandelonitrile and is a glycoprotein (Kuroki & Conn, 1989).
Enzymatic Synthesis and Hydrolysis
Yamamoto et al. (1991) demonstrated the production of R-(-)-mandelic acid from racemic mandelonitrile using Alcaligenes faecalis, which has a nitrilase with R-enantioselectivity for mandelonitrile. This process achieves a high yield and enantiomeric excess, highlighting the potential of microbial biotransformations in producing specific enantiomers of mandelic acid from mandelonitrile (Yamamoto et al., 1991).
Propiedades
IUPAC Name |
(2S)-2-hydroxy-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNICRUQPODTGRU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28549-12-4 | |
| Record name | Mandelonitrile, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028549124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-mandelonitrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-Mandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANDELONITRILE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K9VO6WZ5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

